molecular formula C19H24N8 B6457926 6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2548983-45-3

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6457926
CAS No.: 2548983-45-3
M. Wt: 364.4 g/mol
InChI Key: PCMLMFDEEDNGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a heterocyclic compound featuring a purine core substituted with a methyl group at the 7-position and a piperazine-linked pyrimidine moiety at the 6-position. The pyrimidine subunit is further modified with cyclopropyl and dimethyl groups, which are critical for modulating steric and electronic properties. Such structural motifs are common in pharmaceuticals targeting kinases or G protein-coupled receptors (GPCRs), where the purine scaffold serves as a bioisostere for ATP or signaling molecules.

Properties

IUPAC Name

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-12-13(2)23-16(14-4-5-14)24-18(12)26-6-8-27(9-7-26)19-15-17(20-10-21-19)22-11-25(15)3/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMLMFDEEDNGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences:

Feature Target Compound Patent Compounds
Core Structure Purine Pyrido[1,2-a]pyrimidin-4-one
Substituents Cyclopropyl-pyrimidine, methyl-purine Pyrazolo-pyrazine, dimethylamino/pyrrolidinyl groups
Linker Piperazine Piperidine with aminoalkyl extensions

Implications :

  • The purine core in the target compound may enhance binding to purinergic receptors compared to the pyrido-pyrimidinone core in patent compounds, which is more rigid and planar.
  • The cyclopropyl group in the target compound likely improves metabolic stability over the dimethylamino or pyrrolidinyl groups in the patent analogues, which are prone to oxidative metabolism.

Impurities and Intermediates from Pharmaceutical Standards (2018)

The 2018 reference standards report includes:

  • MM1146.02 : 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
  • MM1146.03 : 4-Methyl-11-propyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one

Key Differences:

Feature Target Compound Impurities
Core Structure Purine Dipyridodiazepinone
Functional Groups Cyclopropyl, methyl-purine Methyl, propyl, diazepinone
Therapeutic Relevance Potential kinase/receptor modulation Likely synthesis byproducts or degradants

Implications :

  • The dipyridodiazepinone impurities lack the piperazine linker and purine core, reducing their pharmacological overlap with the target compound.
  • The presence of a propyl group in MM1146.03 highlights variability in alkylation during synthesis, a challenge less relevant to the target compound’s cyclopropyl motif.

Hypothetical Pharmacokinetic and Binding Properties

While direct experimental data for the target compound is absent in the provided evidence, structural comparisons allow for informed hypotheses:

Property Target Compound Patent Analogues
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8–3.5 (variable with substituents)
Solubility Low (cyclopropyl reduces polarity) Moderate (polar aminoalkyl linkers)
Metabolic Stability High (cyclopropyl resists oxidation) Moderate (vulnerable N-methyl groups)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.